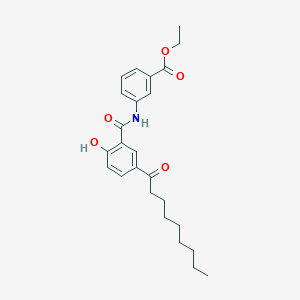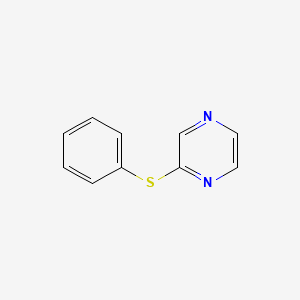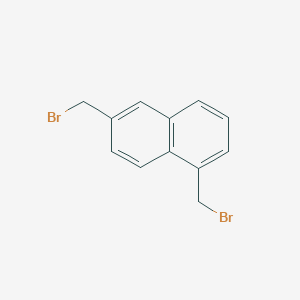![molecular formula C15H14N2O4S B14331204 Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate CAS No. 105230-44-2](/img/structure/B14331204.png)
Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine, such as 4-methylbenzenesulfonamide, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with methyl 2-aminobenzoate under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its stability and vibrant color.
作用机制
The mechanism of action of Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- Methyl 2-[(E)-(4-nitrophenyl)diazenyl]benzoate
- Methyl 2-[(E)-(4-chlorophenyl)diazenyl]benzoate
- Methyl 2-[(E)-(4-methoxyphenyl)diazenyl]benzoate
Uniqueness
Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. The sulfonyl group enhances the compound’s solubility in polar solvents and increases its stability under various conditions. Additionally, the methyl group on the benzene ring can influence the compound’s reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
105230-44-2 |
|---|---|
分子式 |
C15H14N2O4S |
分子量 |
318.3 g/mol |
IUPAC 名称 |
methyl 2-[(4-methylphenyl)sulfonyldiazenyl]benzoate |
InChI |
InChI=1S/C15H14N2O4S/c1-11-7-9-12(10-8-11)22(19,20)17-16-14-6-4-3-5-13(14)15(18)21-2/h3-10H,1-2H3 |
InChI 键 |
LGGXKZFJVMAIDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=CC=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
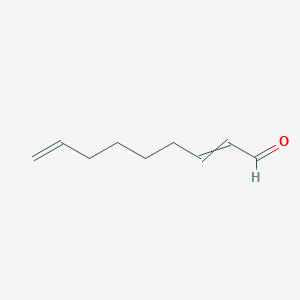
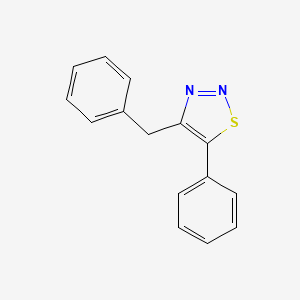

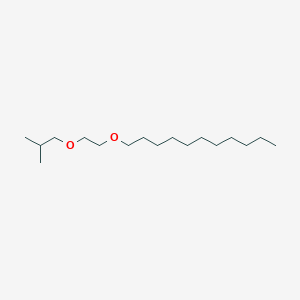
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
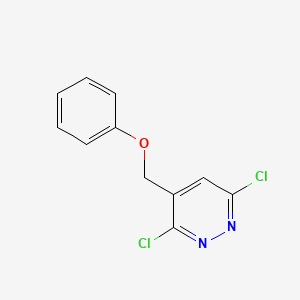
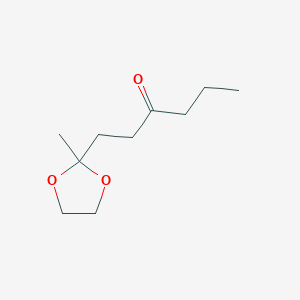
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
